N-(3,5-dimethylphenyl)-2-methyl-3-furamide
Overview
Description
N-(3,5-dimethylphenyl)-2-methyl-3-furamide is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.110278721 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amitraz Structure Analysis
A study on the structure of Amitraz, a formamidine pesticide structurally related to "N-(3,5-dimethylphenyl)-2-methyl-3-furamide", reveals insights into its molecular configuration, highlighting intermolecular interactions that could inform the design and synthesis of related compounds for various applications (Lee et al., 2013).
Polymorphs of Mefenamic Acid
Research on mefenamic acid polymorphs provides a detailed spectroscopic, structural, and morphological characterization, offering insights into solid-state chemistry that could be relevant for studying and developing materials based on "this compound" (Cunha et al., 2014).
Furanic-Aliphatic Polyamides
Investigations into furanic-aliphatic polyamides as sustainable alternatives to polyphthalamides highlight the potential of furan derivatives in creating high-performance materials, relevant to the application of "this compound" in polymer chemistry (Jiang et al., 2015).
Enzymatic Synthesis of Semi-Aromatic Polyamides
A study on the enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides demonstrates the utility of biocatalysis in polymer production, suggesting a potential method for creating polymers derived from "this compound" (Jiang et al., 2016).
Electrofluorescence and Electrochromic Polyamides
Research on novel polyamides with fluorene-based triphenylamine units explores their electrofluorescence and electrochromic properties, which could inform the development of similar properties in materials derived from "this compound" (Sun et al., 2015).
Bio-Based Amorphous Polyamide Synthesis
A study on the synthesis and characterization of bio-based amorphous polyamide from dimethyl furan-2,5-dicarboxylate showcases the development of bio-based materials with unique thermal and solubility properties, relevant to the exploration of "this compound" in sustainable material science (Mao et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-6-10(2)8-12(7-9)15-14(16)13-4-5-17-11(13)3/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSDVVKNIWAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(OC=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.